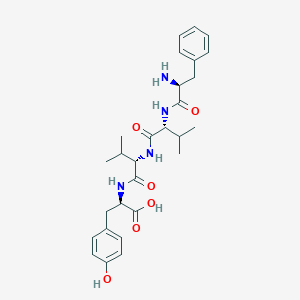

L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine

Vue d'ensemble

Description

Bilaid B: est un composé tétrapeptidique présentant une configuration unique d'acides aminés LDLD alternés. Il est structurellement similaire aux peptides opioïdes, mais présente des propriétés distinctes en raison de sa chiralité spécifique. Bilaid B a été isolé d'un isolat estuaire australien de l'espèce de champignon Penicillium MST-MF667 .

Mécanisme D'action

Target of Action:

Bilaid B primarily interacts with the μ-opioid receptor (μ-OR). This receptor is a G protein-coupled receptor (GPCR) found in the central nervous system (CNS) and peripheral tissues. Its role is to modulate pain perception, mood, and other physiological processes .

Mode of Action:

- Unique Structure : Bilaid B’s structure contains an unusual alternating LDLD chirality. This distinct configuration contributes to its interaction with the μ-OR .

Biochemical Pathways:

- Other Effects : While the bioassay profile of Bilaid B remains incompletely investigated, it likely impacts additional pathways .

Pharmacokinetics (ADME Properties):

Action Environment:

Analyse Biochimique

Biochemical Properties

Bilaid B plays a role in biochemical reactions primarily through its weak μ-opioid agonist activity. It interacts with the μ-opioid receptor, albeit with low potency. This interaction is significant as it forms the basis for the development of more potent analogues like bilorphin and bilactorphin . The nature of these interactions involves binding to the receptor, which can influence pain modulation pathways.

Cellular Effects

Bilaid B affects various cell types by modulating cell signaling pathways associated with the μ-opioid receptor. This modulation can influence gene expression and cellular metabolism. For instance, in neuronal cells, Bilaid B’s interaction with the μ-opioid receptor can lead to changes in neurotransmitter release and signal transduction pathways, impacting pain perception and response .

Molecular Mechanism

At the molecular level, Bilaid B exerts its effects by binding to the μ-opioid receptor. This binding can either inhibit or activate downstream signaling pathways, depending on the cellular context. The compound’s weak agonist activity suggests that it may not induce strong conformational changes in the receptor, leading to partial activation of the signaling cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bilaid B can change over time. The compound’s stability and degradation are crucial factors. Bilaid B is stable when stored at -20°C and is soluble in methanol or DMSO . Long-term studies have shown that its weak agonist activity remains consistent, but prolonged exposure can lead to receptor desensitization and altered cellular responses.

Dosage Effects in Animal Models

The effects of Bilaid B vary with different dosages in animal models. At low doses, it exhibits minimal μ-opioid agonist activity, while higher doses can lead to more pronounced effects. Due to its weak potency, even high doses may not produce significant adverse effects. Threshold effects are observed where a certain concentration is required to elicit a measurable response .

Metabolic Pathways

Bilaid B is involved in metabolic pathways related to peptide degradation. Enzymes such as peptidases can cleave the tetrapeptide into smaller fragments, which may then be further metabolized. The interaction with these enzymes can affect the metabolic flux and levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, Bilaid B is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in target tissues, such as the nervous system, where the μ-opioid receptors are predominantly expressed .

Subcellular Localization

Bilaid B’s subcellular localization is primarily within the plasma membrane, where it interacts with the μ-opioid receptor. Post-translational modifications and targeting signals may direct it to specific compartments, ensuring its availability for receptor binding and subsequent signaling .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Bilaid B peut être synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout progressif d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La séquence spécifique pour Bilaid B est la phénylalanine, la D-valine, la valine et la D-tyrosine .

Méthodes de production industrielle: La production industrielle de Bilaid B implique des procédés de fermentation utilisant l'espèce Penicillium MST-MF667. Le champignon est cultivé dans des conditions contrôlées pour produire le tétrapeptide, qui est ensuite extrait et purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté supérieure à 95% .

Analyse Des Réactions Chimiques

Types de réactions: Bilaid B subit diverses réactions chimiques, notamment:

Oxydation: Bilaid B peut être oxydé pour former des dérivés hydroxylés.

Réduction: Les réactions de réduction peuvent modifier les liaisons peptidiques au sein de Bilaid B.

Substitution: Les réactions de substitution peuvent se produire au niveau des chaînes latérales des acides aminés, modifiant ainsi les propriétés du peptide

Réactifs et conditions courantes:

Oxydation: Peroxyde d'hydrogène ou autres agents oxydants dans des conditions douces.

Réduction: Borohydrure de sodium ou autres agents réducteurs.

Substitution: Divers réactifs en fonction de la substitution souhaitée, tels que les halogénoalcanes pour l'alkylation

Principaux produits formés:

Dérivés hydroxylés: Formés par oxydation.

Peptides réduits: Formés par réduction.

Peptides substitués: Formés par des réactions de substitution

Applications De Recherche Scientifique

Bilaid B a plusieurs applications en recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie: Étudié pour ses interactions avec les récepteurs opioïdes et son potentiel d'analgésique biaisé.

Médecine: Exploré pour ses propriétés analgésiques et ses applications thérapeutiques potentielles.

Industrie: Utilisé dans le développement de nouveaux médicaments à base de peptides et comme composé de référence en chimie analytique

Mécanisme d'action

Bilaid B exerce ses effets en ciblant le récepteur μ-opioïde. Il agit comme un agoniste faible, se liant au récepteur et modulant son activité. La chiralité LDLD unique de Bilaid B entraîne une signalisation biaisée, favorisant les voies des protéines G par rapport aux voies de la β-arrestine. Ce biais réduit la probabilité d'effets secondaires couramment associés aux agonistes opioïdes traditionnels .

Comparaison Avec Des Composés Similaires

Composés similaires:

Bilorphine: Un analogue plus puissant de Bilaid B avec des propriétés d'agoniste biaisé similaires.

Bilactorphine: Un autre analogue avec une puissance et une sélectivité accrues pour le récepteur μ-opioïde

Unicité de Bilaid B: La chiralité LDLD alternée unique de Bilaid B le distingue des autres peptides opioïdes. Cette configuration spécifique contribue à son profil pharmacologique distinct, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-19-10-12-20(33)13-11-19)32-27(36)24(17(3)4)31-25(34)21(29)14-18-8-6-5-7-9-18/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVNTPPXXIXEDW-UARRHKHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

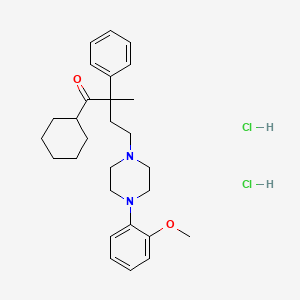

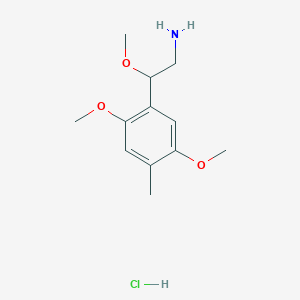

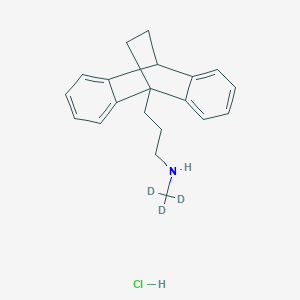

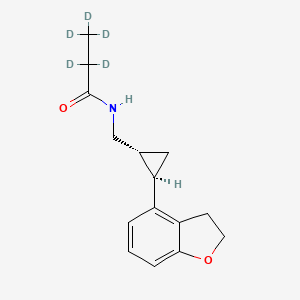

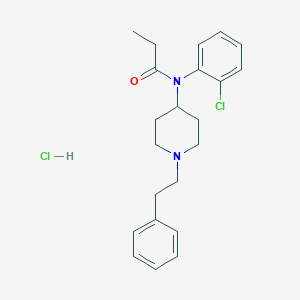

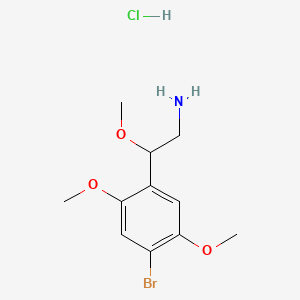

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)

![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)

![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B3025771.png)